molecular formula C17H17N3O3 B1309546 5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde CAS No. 871807-34-0

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde

Cat. No.: B1309546
CAS No.: 871807-34-0
M. Wt: 311.33 g/mol
InChI Key: SPHZHATWHLQSBK-UHFFFAOYSA-N
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Description

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C17H17N3O3 It is a derivative of benzaldehyde, featuring a nitro group at the 5-position and a phenylpiperazine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde typically involves the following steps:

    Piperazine Substitution: The phenylpiperazine moiety is introduced via a nucleophilic substitution reaction. This involves reacting 5-nitrobenzaldehyde with 1-phenylpiperazine under controlled conditions, often in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The phenylpiperazine moiety can participate in further substitution reactions, potentially introducing additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Various nucleophiles, bases such as potassium carbonate.

Major Products

    Reduction: 5-Amino-2-(4-phenylpiperazin-1-yl)benzaldehyde.

    Oxidation: 5-Nitro-2-(4-phenylpiperazin-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(4-methylpiperazin-1-yl)benzaldehyde: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    5-Nitro-2-(4-ethylpiperazin-1-yl)benzaldehyde: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

    5-Nitro-2-(4-benzylpiperazin-1-yl)benzaldehyde: Similar structure but with a benzyl group instead of a phenyl group on the piperazine ring.

Uniqueness

5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The phenyl group can enhance interactions with aromatic residues in biological targets, potentially leading to increased potency and selectivity.

Properties

IUPAC Name

5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-13-14-12-16(20(22)23)6-7-17(14)19-10-8-18(9-11-19)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHZHATWHLQSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406716
Record name 5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871807-34-0
Record name 5-nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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